ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate
Description
Ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a partially hydrogenated cyclohexene ring. The molecule is substituted with amino (-NH₂), cyano (-CN), methyl (-CH₃), and ethyl carboxylate (-COOEt) functional groups. These substituents confer unique electronic, steric, and hydrogen-bonding properties, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science. Its structural complexity necessitates advanced crystallographic tools like SHELX for precise determination of bond lengths, angles, and packing motifs .
Properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophene-4-carboxylate |
InChI |
InChI=1S/C13H16N2O2S/c1-3-17-12(16)13(2)6-4-5-9-10(13)8(7-14)11(15)18-9/h3-6,15H2,1-2H3 |
InChI Key |
LPWNVZCFDOIUBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC2=C1C(=C(S2)N)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate typically involves the reaction of substituted thiophene derivatives with cyanoacetylation agents. One common method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Amide Formation via Carboxylic Acid Intermediate
The ethyl ester group undergoes hydrolysis to generate the corresponding carboxylic acid (18 ), which participates in amide coupling reactions. For example:
-
Reaction with aniline : In the presence of HATU and DIPEA, the acid forms N-phenylamide 16 (yield: 34%) .
-
Reaction with hydroxylamine : Produces intermediates for oxadiazole synthesis .
Conditions :
-
Solvent: DMF or THF
-
Temperature: 0°C to RT
-
Catalysts: HATU, DIPEA
Knoevenagel Condensation
The amino group participates in condensation reactions with carbonyl compounds:
-
Reaction with acetophenone : In the presence of ammonium acetate, forms Knoevenagel product 6 (confirmed by GC-MS) .
Key Data :
| Reactant | Product | Conditions | Yield |
|---|---|---|---|
| Acetophenone | 6 | 140°C, NH₄OAc | 65% |
Thiazole and Thiophene Derivatives
Reactions with sulfur-containing reagents yield sulfur-rich heterocycles:
-
With elemental sulfur and methylene carbonitriles : Forms thiophenes 11a,b .
-
With phenyl isothiocyanate : Produces thiazole-2-thione 12 .
Spectroscopic Evidence :
-
11a : IR shows NH stretches at 3,340 cm⁻¹; MS base peak at m/z 150 .
-
12 : MS base peak at m/z 93 corresponds to Ph-NH₂ cleavage .
Cyclization via Cyano Group
The cyano group enables intramolecular cyclization:
-
Reaction with ethyl cyanoacetate : Forms fused pyridone derivatives (e.g., 9a ) via β-attack and 1,6-dipolar cyclization .
Key Features :
Comparative Reactivity of Derivatives
Structural analogs exhibit distinct reactivity profiles due to functional group variations:
| Compound | Molecular Formula | Key Reactivity Differences |
|---|---|---|
| Target compound | C₁₂H₁₄N₂O₂S | Enhanced oxadiazole formation due to cyano group |
| Ethyl 2-amino-benzothiophene | C₁₁H₁₃NO₂S | Limited cyclization (lacks cyano group) |
| Ethyl 2-amino-3-cyano-benzothiophene | C₁₁H₁₂N₂O₂S | Reduced steric hindrance (no methyl group) |
Biological Activity Correlation
Reaction products demonstrate pharmacological potential:
-
Oxadiazole derivatives : Show KRAS G12C inhibition (IC₅₀ < 100 nM) and tumor regression in vivo .
-
Thiophene derivatives : Exhibit antitumor activity in MTT assays .
Synthetic Challenges and Optimization
-
Ester hydrolysis : Requires careful pH control to avoid decarboxylation .
-
Cyclization yields : Improved by using tetrabutylammonium hydroxide as a base .
This compound’s multifunctional architecture enables diverse reaction pathways, making it a versatile scaffold for drug discovery. Further studies should explore enantioselective syntheses and in vivo stability of its derivatives.
Scientific Research Applications
Ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the cyano group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with target proteins . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include derivatives of benzothiophene, thienopyridine, and dihydroquinoline systems. Below is a comparative analysis of physicochemical and crystallographic properties:
Key Differences
Hydrogen-Bonding Networks: The amino and cyano groups in the target compound form bifurcated N-H···N and N-H···O interactions, creating a 2D sheet structure . In contrast, nitro-substituted thienopyridines prioritize O-H···O bonds, leading to tighter packing and higher melting points. Dihydroquinoline analogues lack ester groups, reducing polar interactions and solubility in protic solvents .
Crystallographic Refinement: SHELX-based refinement of the target compound reveals a distorted boat conformation in the dihydro ring, attributed to steric clashes between the methyl and ester groups . Thienopyridine derivatives, refined via ORTEP-3, show planar aromatic systems due to conjugation .
Reactivity: The cyano group in the target compound participates in nucleophilic additions, whereas nitro groups in analogues undergo reduction more readily.
Functional Implications
- Drug Design : The ester group enhances membrane permeability compared to carboxylic acid analogues.
- Materials Science: The rigid benzothiophene core improves thermal stability relative to dihydroquinoline derivatives.
Research Findings and Methodological Considerations
- Crystallographic Tools : SHELX remains the gold standard for refining small-molecule structures, particularly for resolving disorder in the methyl and ester substituents . ORTEP-3 aids in visualizing hydrogen-bonding networks critical for supramolecular design .
- Hydrogen-Bonding Analysis : Graph set analysis (R₂²(8) motifs in the target compound) confirms the role of cooperative H-bonding in stabilizing crystal lattices .
Biological Activity
Ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate, a compound belonging to the benzothiophene family, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 264.34 g/mol
- CAS Number : 175599-84-5
The structure of this compound features a benzothiophene core, which is known for various biological activities, including anticancer and antimicrobial properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines using assays such as the Sulforhodamine B (SRB) assay to measure cell proliferation inhibition.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| NCI-H522 (Lung) | 0.06 | Most potent among tested compounds |
| HT29 (Colon) | 0.10 | Significant growth inhibition |
| MCF7 (Breast) | 2.5 | Moderate activity observed |
The compound exhibited significant cytotoxic effects particularly against non-small cell lung cancer (NCI-H522) and colon cancer cells (HT29), indicating its potential as an anticancer agent .
2. Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary evaluations showed promising results against various bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective against Gram-positive bacteria |
| Escherichia coli | Limited activity |
In vitro studies demonstrated that this compound exhibited antibacterial properties, particularly against Staphylococcus aureus .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
- Antioxidant Activity : It has shown potential in increasing antioxidant enzyme activities in treated cells, which may contribute to its protective effects against oxidative stress .
Case Study 1: Anticancer Efficacy
A study conducted on a series of synthesized derivatives of benzothiophene revealed that those containing the ethyl 2-amino-3-cyano moiety exhibited enhanced anticancer activity compared to their counterparts without this functional group. The study involved testing these compounds on multiple cancer cell lines, confirming their efficacy through dose-response relationships .
Case Study 2: Antimicrobial Evaluation
In another investigation focused on antimicrobial properties, this compound was tested against clinical isolates of bacteria. Results indicated a significant reduction in bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?
Answer:
- X-ray crystallography is critical for unambiguous structural confirmation. Use SHELXL (for refinement) and ORTEP-III (for visualization) to resolve bond lengths, angles, and hydrogen bonding patterns .
- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) (≥98% purity validation) are essential for verifying molecular integrity and purity .
- Mass Spectrometry (MS) and Infrared (IR) spectroscopy can corroborate functional groups (e.g., cyano, ester) and molecular weight .
Advanced: How can computational chemistry and experimental data be synergized to elucidate reaction mechanisms involving this compound?
Answer:
- Employ quantum chemical calculations (e.g., density functional theory, DFT) to map reaction pathways, such as cyclocondensation or nucleophilic substitutions .
- Integrate statistical experimental design (e.g., factorial or response surface methodologies) to optimize reaction variables (temperature, catalysts) while minimizing trial-and-error approaches .
- Validate computational predictions with experimental kinetics data (e.g., rate constants from HPLC or NMR monitoring) to resolve mechanistic ambiguities .
Basic: What safety protocols should be followed when handling this compound in the laboratory?
Answer:
- Refer to Safety Data Sheets (SDS) for analogous benzothiophene derivatives, which recommend gloves, goggles, and fume hoods to mitigate inhalation/skin contact risks .
- Implement waste disposal protocols for cyano-containing compounds to prevent environmental contamination .
- Use real-time gas sensors to monitor volatile byproducts during synthesis .
Advanced: How can hydrogen bonding networks in the crystal lattice be analyzed, and how do they impact physicochemical properties?
Answer:
- Apply graph set analysis to classify hydrogen bonds (e.g., R₂²(8) motifs) and identify supramolecular interactions influencing melting points or solubility .
- Use SHELXL-refined X-ray data to quantify bond distances and angles, correlating them with thermal stability or hygroscopicity .
- Molecular dynamics simulations can predict how lattice interactions affect dissolution rates or polymorphic transitions .
Basic: What synthetic strategies improve the yield of this compound?
Answer:
- Optimize solvent selection (e.g., ethanol vs. DMF) and catalyst systems (e.g., Lewis acids like ZnCl₂) for cyclization steps .
- Monitor reaction progress via thin-layer chromatography (TLC) to minimize byproduct formation .
- Apply reflux conditions to enhance kinetic control during benzothiophene ring formation .
Advanced: How can contradictions in reported synthetic yields be systematically addressed?
Answer:
- Conduct meta-analysis of literature data to identify variables (e.g., solvent polarity, stoichiometry) causing yield discrepancies .
- Use multivariate regression models to isolate critical factors and establish reproducibility criteria .
- Validate findings through round-robin experiments across independent labs to control for equipment/operator bias .
Advanced: What role do machine learning models play in predicting reactivity or stability under varying conditions?
Answer:
- Train neural networks on datasets combining synthetic conditions (e.g., pH, temperature) and outcomes (yield, degradation rates) to predict optimal parameters .
- Integrate cheminformatics tools to map structure-property relationships, such as the impact of methyl/cyano substituents on thermal stability .
- Validate models with high-throughput experimentation to refine predictions for novel derivatives .
Basic: What are the key considerations for designing a scalable synthesis protocol?
Answer:
- Prioritize atom-economical reactions (e.g., one-pot syntheses) to reduce waste and cost .
- Use process simulation software to model heat/mass transfer limitations during scale-up .
- Conduct toxicity assessments of intermediates to ensure compliance with green chemistry principles .
Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Answer:
- Perform Frontier Molecular Orbital (FMO) analysis to predict sites for electrophilic/nucleophilic attack .
- Correlate Hammett constants of substituents (methyl, cyano) with reaction rates in Suzuki-Miyaura couplings .
- Compare experimental reaction kinetics with DFT-calculated activation energies to validate mechanistic hypotheses .
Basic: What analytical techniques are used to assess purity and degradation products?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
